4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Overview
Description
4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C14H12F3NO2S and its molecular weight is 315.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory and Analgesic Activities : Derivatives like N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides exhibited significant anti-inflammatory and analgesic activities, and one compound in particular, did not cause tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib (Ş. Küçükgüzel et al., 2013).
Antibacterial Agents : N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides were found to be potent antibacterial agents and moderate to weak enzyme inhibitors. They were synthesized and structurally elucidated by IR, H-NMR, and EIMS spectral techniques (M. Abbasi et al., 2015).
Membrane-bound Phospholipase A2 Inhibitors : Certain 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2- propenoyl]amino]benzenesulfonamides were prepared as membrane-bound phospholipase A2 inhibitors. Compounds significantly reduced the size of myocardial infarction in coronary occluded rats, indicating potential as therapeutic agents (H. Oinuma et al., 1991).
Photodynamic Therapy for Cancer : A new zinc phthalocyanine substituted with a benzenesulfonamide derivative showed high singlet oxygen quantum yield, making it potentially useful for Type II photosensitizers for cancer treatment in photodynamic therapy (M. Pişkin et al., 2020).
Kynurenine 3-Hydroxylase Inhibitors : N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized as high-affinity inhibitors of kynurenine 3-hydroxylase, a potential therapeutic target for neurological disorders. These compounds were potent inhibitors in vitro and increased kynurenic acid concentration in the extracellular hippocampal fluid (S. Röver et al., 1997).
Progesterone Receptor Antagonists : N-(4-phenoxyphenyl)benzenesulfonamide derivatives were developed as novel nonsteroidal progesterone receptor antagonists, potentially useful for treating diseases like uterine leiomyoma, endometriosis, and breast cancer (Ayumi Yamada et al., 2016).
Carbonic Anhydrase Inhibitors : Benzenesulfonamides with triazole-tethered phenyl moieties were synthesized as effective inhibitors of human mitochondrial carbonic anhydrases VA and VB. These enzymes are potential targets for anti-obesity therapies, acting to reduce lipogenesis through a novel mechanism (S. Poulsen et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c1-10-5-7-13(8-6-10)21(19,20)18-12-4-2-3-11(9-12)14(15,16)17/h2-9,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQWXSZWFLYJOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356922 | |
Record name | 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1584-58-3 | |
Record name | 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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